3-Propylnaphthalene-1,2-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
129113-06-0 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-propylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-2-5-10-8-9-6-3-4-7-11(9)13(15)12(10)14/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
NYPGWCCTBYRYOL-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=C2C(=O)C1=O |
Canonical SMILES |
CCCC1=CC2=CC=CC=C2C(=O)C1=O |
Synonyms |
1,2-Naphthalenedione, 3-propyl- (9CI) |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 Propylnaphthalene 1,2 Dione
Redox Chemistry and Electron Transfer Mechanisms of Naphthalene-1,2-diones
Naphthalene-1,2-diones, like other quinones, are characterized by their ability to undergo redox reactions, accepting one or two electrons to form reactive intermediates. d-nb.inforedalyc.org This redox activity is central to their chemical behavior and is influenced by the substitution pattern on the naphthalene (B1677914) ring system. redalyc.org The process typically involves the initial formation of a semiquinone radical anion, followed by a second reduction to a dianion or hydroquinone (B1673460). redalyc.org These reactions can be initiated by chemical reducing agents or through electrochemical means. researchgate.netjlu.edu.cn Under aerobic conditions, the one-electron reduction to a semiquinone radical is a predominant pathway. d-nb.info
The acceptance of a single electron by a naphthalene-1,2-dione results in the formation of a semiquinone radical anion. d-nb.inforedalyc.org This species is a free radical and is often highly reactive. d-nb.inforedalyc.org The formation of semiquinone radicals can be achieved through various mechanisms, including enzymatic reduction by flavoproteins like cytochrome P450 reductase or through chemical reactions with nucleophiles such as thiols (e.g., glutathione) and amino acids. redalyc.orgnih.gov
Once formed, the semiquinone radical can participate in several subsequent reactions. Under aerobic conditions, it can be re-oxidized by molecular oxygen, a process that generates reactive oxygen species (ROS) like the superoxide (B77818) radical anion. redalyc.org The superoxide radical can then lead to the formation of other ROS, such as hydrogen peroxide. redalyc.org This redox cycling process is a key aspect of the biological activity of many naphthoquinones. redalyc.org
The reactivity of the semiquinone radical is not limited to reactions with oxygen. It can also undergo coupling reactions. For instance, studies on 1,2-naphthoquinone (B1664529) have shown that alkyl and acyl radicals can add to the semiquinone radical intermediate. rsc.org The position of attack (on the carbon skeleton or at the oxygen atoms) is influenced by the electronic properties of the attacking radical. rsc.org
The presence of substituents on the naphthalene ring significantly modulates the redox potential of the quinone. redalyc.orgacs.org Electron-donating groups, such as alkyl groups like propyl, generally lower the redox potential, making the quinone more difficult to reduce. Conversely, electron-withdrawing groups increase the redox potential, facilitating reduction. acs.orgrsc.org
Specifically for a propyl group at the 3-position of naphthalene-1,2-dione, its electron-donating nature would be expected to decrease the redox potential compared to the unsubstituted parent compound. This is because the alkyl group increases the electron density on the quinone ring, making the addition of an electron less favorable. rsc.org
The table below illustrates the effect of different substituents on the redox potential of 1,2-naphthoquinone derivatives in acetonitrile (B52724), providing a framework for predicting the behavior of 3-propylnaphthalene-1,2-dione.
| Compound | Substituent on Quinone Moiety | Reduction Potential (V vs. Ag/AgCl) |
| 1,2-Naphthoquinone | None | -0.3 ± 0.1 |
| 4-Methoxy-1,2-naphthoquinone | 4-OCH₃ | -0.46 |
| 4-Sulfo-1,2-naphthoquinone | 4-SO₃Na | -0.12 |
| Data derived from studies on substituted 1,2-naphthoquinones. rsc.org |
Nucleophilic Addition Reactions to the Quinone Moiety
The quinone moiety in this compound is an electrophilic system, making it susceptible to attack by nucleophiles. solubilityofthings.comontosight.ai These reactions are a significant aspect of its chemical reactivity.
Naphthoquinones, being α,β-unsaturated carbonyl compounds, are classic Michael acceptors. scielo.org.conih.gov They can undergo conjugate addition (also known as 1,4-addition), where a nucleophile adds to the β-carbon of the unsaturated system. masterorganicchemistry.com This type of reaction is common for 1,4-naphthoquinones and can also occur with 1,2-naphthoquinones, although the reactivity patterns can differ. acs.orgnih.govbeilstein-journals.org The initial addition of the nucleophile leads to the formation of an enolate, which then tautomerizes to the more stable hydroquinone adduct. nih.gov Subsequent oxidation of this adduct can regenerate a substituted quinone. nih.gov
The mechanism of Michael addition involves the attack of a nucleophile on one of the electrophilic carbon atoms of the quinone ring. nih.gov For this compound, nucleophilic attack could potentially occur at the C-4 position. The presence of the propyl group at C-3 might sterically hinder attack at that position and electronically influence the regioselectivity of the addition.
Naphthalene-1,2-diones react with a variety of heteroatom-containing nucleophiles.
Nitrogen Nucleophiles: Amines are common nucleophiles that react with naphthoquinones. nih.govthieme-connect.com The reaction can proceed through a Michael-type addition to form aminonaphthoquinone derivatives. scielo.org.co For example, 2-amino-1,4-naphthoquinones can be synthesized via the 1,4-nucleophilic addition of amines to 1,4-naphthoquinone (B94277). thieme-connect.com While specific examples with this compound are not detailed, similar reactivity is expected. The reaction of 1,2-naphthoquinone with amines can lead to the formation of amino-substituted quinones. asm.org
Sulfur Nucleophiles: Thiols, such as glutathione (B108866) and N-acetyl-L-cysteine, readily react with naphthoquinones. nih.govnih.gov This reaction typically occurs via a Michael addition to form stable thioether adducts. scielo.org.comdpi.com The high reactivity of quinones towards thiols is a key factor in their biological activity and toxicity, as it can lead to the depletion of cellular thiols. nih.govnih.gov
Oxygen Nucleophiles: While less common than nitrogen and sulfur nucleophiles, oxygen-containing nucleophiles can also react with quinones. For instance, in aqueous solutions, water can act as a nucleophile, leading to hydroxylation products, although this can be a source of instability for quinone-based systems in applications like redox flow batteries. researchgate.net The reaction of 1,2-naphthoquinone with alcohols under photochemical conditions can lead to the formation of adducts.
The table below summarizes the types of adducts formed from the reaction of naphthoquinones with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Product Type |
| Nitrogen | Primary/Secondary Amines | Aminonaphthoquinone |
| Sulfur | Thiols (e.g., N-acetyl-L-cysteine) | Thioether Adduct |
| Oxygen | Water/Alcohols | Hydroxylated/Alkoxylated Adduct |
| Based on general reactivity of naphthoquinones. scielo.org.conih.govthieme-connect.comresearchgate.net |
Cycloaddition Reactions and Pericyclic Processes Involving Naphthoquinone Dienes and Dienophiles
Naphthoquinones can participate in cycloaddition reactions, acting as either dienes or dienophiles, although their reactivity in this regard is less commonly exploited than their redox and nucleophilic chemistry. nih.gov
Prenylated naphthoquinones can tautomerize to form ortho-quinone methides, which are reactive intermediates capable of undergoing pericyclic reactions like 6π-electrocyclizations. acs.orgnih.govresearchgate.net While this compound does not possess a prenyl group, the underlying principle of forming reactive diene systems is relevant.
Naphthalene itself can undergo Diels-Alder type cycloadditions with potent dienophiles like N-methyl-1,2,4-triazoline-3,5-dione (MeTAD), although this often requires photochemical conditions. researchgate.net The quinone ring of a naphthoquinone can also act as a dienophile. For example, 2-substituted 1,4-naphthoquinones have been used in Diels-Alder reactions with various dienes to synthesize highly functionalized anthraquinone (B42736) derivatives. nih.gov
In the context of this compound, the C3=C4 double bond could potentially act as a dienophile in a [4+2] cycloaddition with a suitable diene. Conversely, the diene system within the quinone ring could react with a dienophile. Photochemical [2+2] cycloadditions are also a possibility. For instance, protected 1,2-naphthoquinones have been shown to undergo photochemical [2+2] cycloaddition with alkynes to form cyclobutene (B1205218) derivatives. beilstein-journals.org Visible-light-induced dearomative cycloadditions of naphthalene derivatives have also been developed, showcasing the potential for complex polycyclic scaffold construction. nih.gov
The specific reactivity of this compound in cycloaddition reactions would depend on the reaction conditions (thermal vs. photochemical) and the nature of the reaction partner (diene or dienophile). The propyl group would likely exert a steric and electronic influence on the regioselectivity and rate of such reactions.
Electrophilic Aromatic Substitution and Aromatic Annulation Reactions on the Naphthalene Framework
The reactivity of the naphthalene system in this compound towards electrophiles is significantly influenced by the presence of the electron-withdrawing dione (B5365651) functionality and the electron-donating propyl group.
Electrophilic Aromatic Substitution:
Naphthalene is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the lower loss of resonance energy in forming the intermediate carbocation. libretexts.org Substitution on the naphthalene ring typically favors the α-position (1, 4, 5, and 8) over the β-position (2, 3, 6, and 7) as the intermediate for α-attack is better stabilized by resonance. libretexts.orgwordpress.comonlineorganicchemistrytutor.com
In this compound, the two carbonyl groups at positions 1 and 2 strongly deactivate the ring to which they are attached (the A-ring) towards electrophilic attack. This deactivation is due to the electron-withdrawing nature of the carbonyl groups. Conversely, the propyl group at position 3 is a weak activating group and directs incoming electrophiles to the ortho and para positions. However, given the strong deactivating effect of the adjacent dione, substitution on the A-ring is highly unlikely.
Therefore, electrophilic aromatic substitution would be expected to occur on the second, unsubstituted aromatic ring (the B-ring). The dione and propyl substituents on the A-ring will influence the regioselectivity of substitution on the B-ring. The carbonyl groups will deactivate the entire naphthalene system, but their effect will be less pronounced on the more distant B-ring. The propyl group, being electron-donating, will have a minor activating effect on the B-ring. The directing influence of substituents on the other ring in naphthalene derivatives can be complex. researchgate.net Generally, electron-withdrawing groups on one ring direct incoming electrophiles to the other ring, often at the 5- and 8-positions. researchgate.net Therefore, for this compound, electrophilic attack is predicted to occur preferentially at positions 5 and 8 of the B-ring.
Aromatic Annulation Reactions:
Aromatic annulation involves the construction of a new ring fused to the existing aromatic system. Naphthalene-1,2-diones can serve as precursors for the synthesis of more complex, fused heterocyclic systems. For instance, naphthalene-1,2-diones can undergo condensation reactions with various reagents to form new rings.
One notable example is the copper-catalyzed, TEMPO-mediated synthesis of 2,3-disubstituted naphtho[2,1-b]thiophene-4,5-diones from in situ generated naphthalene-1,2-diones and α-enolic dithioesters. acs.org This reaction proceeds via an oxidative heteroannulation. Furthermore, these resulting naphtho[2,1-b]thiophene-4,5-diones can undergo further transformation, such as a cross-dehydrative coupling with ortho-phenylenediamine to yield pentacyclic benzo[a]thieno[3,2-c]phenazines. acs.org
Another relevant transformation is the palladium(II)-catalyzed oxidative annulation of 2-hydroxynaphthalene-1,4-diones with internal alkynes, which provides access to naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives. acs.org While the starting material is a 1,4-dione, this illustrates the utility of naphthoquinones in annulation reactions. The presence of the propyl group at the 3-position in this compound would likely influence the steric and electronic environment of the reaction center but is not expected to fundamentally alter the course of such annulation reactions.
| Annulation Reaction | Reactants | Product Type | Catalyst/Reagents |
| Thienannulation | Naphthalene-1,2-dione, α-enolic dithioesters | Naphtho[2,1-b]thiophene-4,5-dione | Copper, TEMPO |
| Cross-dehydrative coupling | Naphtho[2,1-b]thiophene-4,5-dione, ortho-phenylenediamine | Benzo[a]thieno[3,2-c]phenazine | L-proline |
| Oxidative Annulation | 2-Hydroxynaphthalene-1,4-dione, internal alkynes | Naphtho[2,3-b]furan-4,9-dione | Palladium(II) |
Photochemical Transformations and Light-Induced Reactivity of Naphthalene-1,2-diones
Naphthalene-1,2-diones are colored compounds and are expected to exhibit rich photochemical reactivity upon absorption of light. Their light-induced transformations can lead to a variety of products through different reaction pathways.
[2+2] Photocycloaddition:
One of the characteristic photochemical reactions of quinones is the [2+2] cycloaddition with alkenes and alkynes. While 1,4-quinones readily undergo [2+2] cycloaddition, 1,2-quinones often react via hydrogen abstraction. beilstein-journals.org However, protected forms of naphthalene-1,2-diones, such as naphthalene-1,2-dione monoacetals, have been shown to undergo [2+2] photocycloaddition with alkynes upon irradiation. beilstein-journals.org For example, irradiation of naphthalene-1,2-dione monoacetals in the presence of hex-1-yne yields the corresponding cyclobutene adducts. beilstein-journals.org Subsequent hydrolysis of the acetal (B89532) provides the formal [2+2] photocycloadduct of the naphthalene-1,2-dione and the alkyne. beilstein-journals.org The presence of a propyl group at the 3-position would likely influence the regioselectivity and stereoselectivity of such cycloadditions due to steric hindrance.
Diels-Alder Reactions:
Naphthalene derivatives can also participate in photochemical Diels-Alder reactions. For instance, N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) undergoes a photochemical [4+2] cycloaddition with naphthalene. researchgate.netacs.orgacs.org This reaction highlights the ability of the naphthalene system to act as a diene under photochemical conditions. The presence of substituents on the naphthalene ring affects both the rate and the amount of cycloadduct formed. acs.org A propyl group at the 3-position would be expected to influence the electronic properties of the diene system and thus the efficiency of the cycloaddition.
Other Photochemical Transformations:
Naphthalene derivatives can undergo photodimerization. oaepublish.com For example, the photodimerization of 2-anthracenecarboxylate, a related polycyclic aromatic system, can be controlled enantioselectively within supramolecular hosts. oaepublish.com It is conceivable that this compound could also undergo photodimerization or other intermolecular photochemical reactions.
Furthermore, a study on the enantioselective aerobic oxidative coupling of 2-naphthol, catalyzed by a supramolecular assembly under blue light irradiation, proceeds through a naphthalene-1,2-dione intermediate. oaepublish.com This indicates that naphthalene-1,2-diones can be generated photochemically and can act as reactive intermediates in subsequent transformations.
| Photochemical Reaction | Reactant(s) | Product Type | Conditions |
| [2+2] Photocycloaddition | Naphthalene-1,2-dione monoacetal, Alkyne | Cyclobutene adduct | Irradiation (λ = 350 nm) |
| [4+2] Photocycloaddition | Naphthalene, N-methyl-1,2,4-triazoline-3,5-dione | Diels-Alder cycloadduct | Photochemical |
| Photodimerization | Naphthalene derivatives | Dimerized product | Photochemical |
| Oxidative Coupling Intermediate | 2-Naphthol | Naphthalene-1,2-dione | Blue light, Supramolecular catalyst, O₂ |
Theoretical and Computational Investigations of Naphthalene 1,2 Dione Derivatives
Intermolecular Interactions and Aggregation Behavior Modeling
Theoretical and computational chemistry offers powerful tools to investigate the non-covalent forces that govern the self-assembly and aggregation of molecules like 3-Propylnaphthalene-1,2-dione. These studies provide critical insights into the structure-property relationships that determine the macroscopic behavior of materials. The primary intermolecular interactions expected to influence the aggregation of this compound are hydrogen bonding, π-π stacking, and van der Waals forces, including those involving the propyl substituent.
Hydrogen Bonding
The dione (B5365651) functionality of the this compound molecule provides potential sites for hydrogen bonding. While the molecule itself lacks strong hydrogen bond donors, the carbonyl oxygens can act as hydrogen bond acceptors. In the presence of protic solvents or other molecules with O-H or N-H groups, C-H···O interactions can occur. These are generally considered weak hydrogen bonds, with energies typically ranging from 4 to 45 kJ mol⁻¹. researchgate.netmdpi.com
Computational methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are frequently employed to model these interactions. nih.gov For instance, studies on similar carbonyl-containing aromatic systems have used these methods to calculate interaction energies and geometries.
Table 1: Calculated Intermolecular Hydrogen Bond Parameters for Model Systems
| Interacting Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) | H-Bond Distance (Å) | Computational Method |
| Naphthalene (B1677914)···H₂O | C-H···O / π···H-O | -2.95 | - | CCSD(T) |
| Naphthalene···H₂S | C-H···S / π···H-S | -2.92 | - | CCSD(T) |
| Alkanetriols | O-H···O | 2.2 - 3.8 | - | MP2/6-311+G(d,p) |
This table presents data from theoretical studies on model systems to illustrate the typical energies and methods used for hydrogen bond analysis. The values for this compound would require specific calculations. nih.govacs.org
π-π Stacking Interactions
The planar aromatic naphthalene core of this compound is a key contributor to its aggregation behavior through π-π stacking interactions. These non-covalent interactions are crucial in the formation of ordered molecular assemblies. numberanalytics.comrsc.org The geometry of these stacks can vary, with common arrangements being face-to-face (sandwich) and parallel-displaced.
Computational modeling, particularly using DFT and Symmetry-Adapted Perturbation Theory (SAPT), helps to elucidate the nature and strength of these interactions. uva.es SAPT is especially useful as it can decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. For aromatic systems, dispersion forces are often the dominant attractive component in π-π stacking. uva.es
Studies on naphthalene dimers and other polycyclic aromatic hydrocarbons show that π-stacking interactions are typically in the range of 2 kJ mol⁻¹. researchgate.netmdpi.com The substitution pattern on the naphthalene ring can significantly influence the stacking geometry and energy. For example, a study on naphthalene-appended diketopyrrolopyrrole derivatives showed that planar molecular geometries promote strong π–π stacking, leading to the formation of J-aggregates. rsc.org
Table 2: Theoretical Analysis of π-π Stacking in Aromatic Dimers
| Dimer System | Stacking Geometry | Interaction Energy (kcal/mol) | Dominant Force | Computational Method |
| Benzene (B151609) Dimer | Sandwich | - | Repulsive Electrostatic / Orbital Interaction | MP2 / M06-2X |
| 2-Naphthalenethiol Dimer | Parallel-displaced | - | Dispersion (66%) | SAPT2+(3) |
This table provides examples from computational studies on aromatic dimers to show the methodologies and findings relevant to π-π stacking. Specific calculations would be needed for this compound. uva.esarxiv.org
Role of the Propyl Substituent
The 3-propyl group introduces additional complexity to the intermolecular interactions. Its aliphatic nature means it will primarily engage in weaker van der Waals interactions. However, its presence can sterically hinder or otherwise modify the preferred π-π stacking arrangement of the naphthalene cores. The C-H bonds of the propyl group can also act as very weak hydrogen bond donors, potentially forming C-H···π or C-H···O interactions. researchgate.net
Aggregation Behavior Modeling
In studies of related naphthalene diimides, the aggregation behavior was found to be highly dependent on the substituents and the solvent. acs.org For instance, certain derivatives were observed to form spherical aggregates, nanobelts, or fractal-like assemblies depending on the conditions. acs.org Similarly, the aggregation of diketopyrrolopyrrole derivatives with naphthalene units was found to be influenced by the planarity of the molecule, which in turn affected the strength of the π-π stacking. rsc.org For this compound, computational models would need to balance the attractive π-π stacking of the naphthalene cores with the steric and weaker interactions of the propyl groups to predict the final aggregated morphology.
Mechanistic Interactions with Biological Systems and Biomolecules
Quinone-Hydroquinone Redox Cycling and Its Molecular Consequences
A central mechanism of quinone bioactivity is their capacity for redox cycling, a process that involves the sequential reduction and re-oxidation of the quinone molecule. imrpress.com This process can be catalyzed by various cellular flavoenzymes, such as NADPH-cytochrome P450 reductase. nih.gov The cycle begins with the enzymatic reduction of the quinone (Q) to a semiquinone radical (Q•⁻) via a one-electron transfer, or further to a hydroquinone (B1673460) (QH₂) via a two-electron transfer. imrpress.comlibretexts.org
In an aerobic environment, the semiquinone radical can readily transfer its extra electron to molecular oxygen (O₂), regenerating the parent quinone and forming a superoxide (B77818) radical anion (O₂•⁻). imrpress.comd-nb.info The hydroquinone may also be auto-oxidized back to the quinone, producing hydrogen peroxide (H₂O₂). nih.gov This futile cycle can repeat as long as reducing equivalents (like NADPH) and oxygen are available, leading to a continuous generation of reactive oxygen species. imrpress.com
The sustained production of superoxide radicals via redox cycling is a primary source of cellular oxidative stress. google.com Superoxide can be converted to hydrogen peroxide by the enzyme superoxide dismutase (SOD). nih.gov In the presence of transition metals like ferrous iron (Fe²⁺), hydrogen peroxide can undergo the Fenton reaction to generate the highly reactive hydroxyl radical (•OH). nih.gov
These reactive oxygen species (ROS) can inflict widespread damage on cellular components. google.com Oxidative damage to mitochondrial DNA is a significant consequence, as mitochondria are primary sites of both ROS production and energy metabolism. google.com The resulting imbalance between the production of ROS and the cell's ability to detoxify them leads to a state of oxidative stress, which can trigger various cellular damage pathways, including lipid peroxidation, protein oxidation, and DNA damage, ultimately compromising cell viability. google.comnih.gov Ferroptosis, a form of cell death driven by iron-dependent lipid peroxidation and oxidative stress, is also linked to the activity of such compounds. google.com
| Process | Description | Key Molecules Involved | Consequence |
| One-Electron Reduction | The quinone accepts an electron from an enzyme (e.g., NADPH-cytochrome P450 reductase) to form a semiquinone radical. | Quinone (Q), NADPH, Semiquinone (Q•⁻) | Initiation of the redox cycle. |
| Re-oxidation | The semiquinone radical donates its electron to molecular oxygen, regenerating the parent quinone. | Semiquinone (Q•⁻), Oxygen (O₂) | Formation of superoxide radical (O₂•⁻). |
| ROS Cascade | Superoxide is converted to other reactive species. | O₂•⁻, Superoxide Dismutase, H₂O₂, Fe²⁺ | Generation of hydrogen peroxide and hydroxyl radicals. |
| Oxidative Stress | The accumulation of ROS overwhelms cellular antioxidant defenses. | ROS (O₂•⁻, H₂O₂, •OH) | Damage to lipids, proteins, and DNA. google.com |
Covalent Adduct Formation with Biological Macromolecules
Naphthoquinones are electrophilic molecules that can react with cellular nucleophiles, forming stable covalent adducts with essential macromolecules like DNA and proteins. nih.govresearchgate.net This process, often referred to as arylation, is another critical mechanism of quinone-induced cytotoxicity and can lead to the inactivation of enzymes and the generation of mutagenic DNA lesions. nih.gov The ability to form these adducts can be enhanced by designing reversible covalent inhibitors, which leverage equilibrium kinetics to improve target specificity and reduce off-target effects. nih.govnih.gov
The electrophilic quinone ring can attack nucleophilic sites on DNA bases. Catechol estrogen-3,4-quinones, for example, are known to react with DNA to form a significant number of depurinating estrogen-DNA adducts, primarily at the N-3 position of adenine (B156593) and the N-7 position of guanine. rarediseasesjournal.com The loss of these adducted bases creates an apurinic (AP) site in the DNA strand. rarediseasesjournal.comnih.gov If these AP sites are not repaired by cellular mechanisms, they can lead to mutations during DNA replication, a critical step in the initiation of chemical carcinogenesis. nih.govgenome.jp The formation of such adducts is considered a key event in cancer initiation. rarediseasesjournal.com Endogenous processes like lipid peroxidation also generate reactive aldehydes that form adducts, such as the pyrimidopurinone M1G from malondialdehyde, which have been detected in human tissues. berkeley.edu
| Interaction Type | Mechanism | Target Site on DNA | Potential Outcome |
| Alkylation | The electrophilic quinone forms a covalent bond with a DNA base. | N-7 of Guanine, N-3 of Adenine rarediseasesjournal.com | Formation of a DNA adduct. |
| Depurination | The glycosidic bond linking the adducted base to the deoxyribose sugar is destabilized and cleaved. nih.gov | N/A | Creation of an apurinic (AP) site. |
| Mutation | DNA polymerase may insert an incorrect base opposite the AP site during replication. genome.jp | Apurinic Site | Permanent mutation in the DNA sequence. |
The nucleophilic side chains of amino acids, particularly the thiol group of cysteine, are prime targets for covalent adduction by quinones. biorxiv.org The formation of a covalent bond between the quinone and a critical amino acid residue within an enzyme's active site can lead to irreversible inhibition and loss of protein function. nih.gov
A relevant example is the inhibition of cholinesterases, enzymes crucial for terminating cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govnih.gov The parent compound, 1,2-naphthoquinone (B1664529), is a known cholinesterase inhibitor. t3db.ca Such inhibitors act by binding to the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), preventing them from breaking down acetylcholine. nih.govnih.govt3db.ca The resulting accumulation of acetylcholine can lead to overstimulation of the nervous system. nih.gov This inhibitory action makes cholinesterase inhibitors a focus for both toxicology and the development of therapeutics for conditions like Alzheimer's disease, where enhancing cholinergic function is a key goal. nih.govconicet.gov.ar
Interactions with Cellular Membranes and Lipid Peroxidation Mechanisms
Cellular membranes, rich in polyunsaturated fatty acids (PUFAs), are highly susceptible to damage from the ROS generated during quinone redox cycling. researchgate.netsemanticscholar.org This process, known as lipid peroxidation, is a chain reaction initiated when a free radical, such as a hydroxyl radical, abstracts a hydrogen atom from a PUFA, creating a lipid radical (L•). nih.gov This lipid radical reacts with oxygen to form a lipid peroxyl radical (LOO•), which can then abstract a hydrogen from an adjacent PUFA, propagating the chain reaction and forming a lipid hydroperoxide (LOOH). nih.gov
Research on 1,2-naphthoquinone has demonstrated that it can directly stimulate the formation of lipid hydroperoxides in model membranes. nih.gov This pro-oxidant effect leads to an accumulation of oxidized lipids, which can severely alter the physical properties of the membrane, including its fluidity and permeability. nih.gov Furthermore, 1,2-naphthoquinone was shown to increase the formation of cholesterol domains within membranes exposed to oxidative stress, indicating a significant disruption of membrane structural organization. nih.gov This damage to the membrane can impair the function of membrane-bound proteins and ultimately lead to a loss of cellular integrity. nih.govmdpi.com
Electron Transfer Processes in Bio-inspired Systems and Natural Analogues
The fundamental chemistry of quinones is defined by their ability to undergo reversible reduction-oxidation reactions, making them excellent electron acceptors. libretexts.org This property is central to their role in various biological electron transport chains, such as in mitochondria. The reduction of a quinone requires two electrons, which can be transferred sequentially. libretexts.org
The transfer of a single electron results in the formation of a semiquinone radical, a relatively stable intermediate species. libretexts.org The stability of this radical is a key feature of quinone chemistry. In solution, mixing a quinone with its corresponding hydroquinone can lead to the formation of a 1:1 charge-transfer complex known as a quinhydrone, where the hydroquinone acts as the electron donor and the quinone as the electron acceptor. libretexts.org These electron transfer capabilities are harnessed in various bio-inspired synthetic systems, for instance, using visible light to excite a dione (B5365651), which then participates in a single-electron transfer (SET) reaction to generate radical intermediates for use in further chemical transformations. rsc.org
Advanced Materials Applications of Naphthalene 1,2 Dione Scaffolds
Electrochemical Energy Storage Materials
The redox-active nature of the quinone moiety in naphthalene-1,2-diones makes them highly promising for electrochemical energy storage applications. These compounds can undergo reversible reduction and oxidation processes, enabling them to store and release charge efficiently.
Naphthoquinone-based organic compounds are being explored as electrode materials in various rechargeable battery systems. Their performance can be significantly influenced by the introduction of different functional groups. For instance, in aqueous rechargeable zinc-ion batteries, composite cathodes made of carbon nanotubes and naphthoquinone (NQ) derivatives have shown promise. figshare.comresearchgate.net The carbon nanotube framework helps to confine the organic material, thus minimizing its dissolution into the electrolyte and improving long-term cycling stability. figshare.comresearchgate.net
The introduction of electron-withdrawing or electron-donating groups to the naphthoquinone structure can enhance electrochemical behavior, including redox potential and capacity retention. figshare.comresearchgate.net For example, derivatives like dichlone (B92800) and 2-((4-hydroxyphenyl) amino) naphthalene-1,4-dione have demonstrated improved capacity retention compared to unmodified naphthoquinone in aqueous zinc-ion batteries. figshare.comresearchgate.net A novel organic electrode material, 2, 2'-((disulfanediylbis (4, 1-phenylene)) bis(azanediyl)) bis (naphthalene-1, 4-dione) (MNQ), synthesized for rechargeable lithium batteries, exhibited a high initial discharge capacity of 281.2 mA h g⁻¹ at 0.5 C, which is 97.9% of its theoretical capacity, and maintained stable long-term cycling performance for over 1000 cycles at 1 C. nih.govbohrium.com
Naphthalene (B1677914) diimide (NDI) derivatives are also being investigated as n-type polymer electrodes for energy storage. researchgate.net The NDI unit is redox-active, and when incorporated into a conjugated polymer backbone like polyfluorene, it can store energy via a doping mechanism where counter-ions compensate for the charge generated during oxidation or reduction. researchgate.net Furthermore, π-conjugated ladder polymers based on naphthalene have been shown to electrochemically add multiple lithium ions, indicating high potential capacities. cityu.edu.hk
| Compound/Material | Battery Type | Role | Key Findings |
| Naphthoquinone (NQ)/CNT composite | Aqueous Zn-ion | Cathode | Initial capacity of 333.5 mAh g⁻¹, close to the theoretical 339.0 mAh g⁻¹. figshare.comresearchgate.net |
| Dichlone/CNT composite | Aqueous Zn-ion | Cathode | Improved capacity retention (70.9% after 1000 cycles). figshare.comresearchgate.net |
| 2-((4-hydroxyphenyl) amino) naphthalene-1,4-dione/CNT | Aqueous Zn-ion | Cathode | Improved capacity retention (68.3% after 1000 cycles). figshare.comresearchgate.net |
| 2, 2'-((disulfanediylbis (4, 1-phenylene)) bis(azanediyl)) bis (naphthalene-1, 4-dione) (MNQ) | Lithium-ion | Cathode | High initial discharge capacity of 281.2 mA h g⁻¹; stable over 1000 cycles. nih.govbohrium.com |
| Poly(fluorene-alt-naphthalene diimide) | Organic Li-ion | n-type Electrode | Demonstrates efficient charge storage through a doping mechanism. researchgate.net |
| Naphthalene diimide disulfide | Lithium-ion | Bipolar Electrode | Exhibits both n-type (at ~2.1 V) and p-type (at ~4.3 V) redox activity. nih.gov |
This table presents data for various naphthalene-dione and diimide derivatives as specific data for 3-Propylnaphthalene-1,2-dione is not available.
The rapid and reversible redox kinetics of quinones make them suitable for high-power applications such as redox flow batteries and pseudocapacitors. mdpi.com In aqueous organic redox flow batteries (AORFBs), naphthalene diimide derivatives have shown potential for stable two-electron storage. rsc.org A regional charge buffering strategy has been developed to achieve a one-step two-electron transfer process, which can reduce voltage and energy loss during operation. rsc.org
Quinone-based materials are also used to enhance the performance of supercapacitors. mdpi.com When combined with carbon materials, they contribute additional capacitance through Faradaic reactions, complementing the electrical double-layer capacitance. For example, a supercapacitor electrode made from a vapor grown carbon fiber (VGCF) and a 1,4-dihydoxynaphthalene derivative demonstrated enhanced specific capacitance due to the excellent electronic pathway provided by the VGCF, which boosted the redox reactions of the organic compound. electrochemsci.org Naphthalene diimide derivatives have also been synthesized and used as organic molecular electrodes for asymmetric supercapacitors, exhibiting high specific capacitance and energy density. researchgate.net Electron-deficient conjugated polymers based on dione-diimide scaffolds have been developed as n-type pseudocapacitive electrodes, which can operate in a negative potential range, thereby increasing the operational voltage and energy density of asymmetric supercapacitors. rsc.org
Rational Design and Development of Electrochemical Sensors
The electrochemical properties of naphthalene-1,2-dione scaffolds also make them valuable components in the design of electrochemical sensors. Their ability to interact with specific analytes and produce a measurable electrical signal is key to this application.
Graphene, with its high surface-to-volume ratio and excellent conductivity, is a prime material for next-generation sensors. nih.gov However, pristine graphene often lacks the selectivity needed to distinguish between different analytes. nih.gov Functionalizing the graphene surface with molecules like naphthalene-1,2-dione derivatives can overcome this limitation. nih.govresearchgate.net
Non-covalent functionalization through π-π stacking is a common method to attach planar aromatic molecules like naphthalene-1,2-diones to the graphene surface. nih.gov This functionalization can alter the electronic properties of graphene upon interaction with a target analyte, leading to a detectable change in conductivity. nih.gov Graphene-based sensors can be used for the detection of various chemical species, including gases and bioactive compounds. nih.govmdpi.com The modification of graphene with specific organic molecules enhances the sensitivity and selectivity towards the target analyte. researchgate.netmdpi.comresearchgate.net For instance, a glassy carbon electrode modified with a naphthalene-derived Schiff base and Nafion was shown to be a highly effective and selective sensor for Cr³⁺ ions. mdpi.com
Optoelectronic and Photovoltaic Applications
The conjugated π-system of naphthalene-1,2-dione scaffolds allows them to absorb and interact with light, making them suitable for optoelectronic and photovoltaic devices.
Naphthalene-based molecules have been investigated for their potential in organic field-effect transistors (OFETs) and solar cells due to their unique electronic properties, such as a smaller HOMO-LUMO band gap compared to isomers like naphthalene. rhhz.net While there are limited reports on the use of naphthalene-1,2-diones in phototransistors, related naphthalene diimides (NDIs) have been extensively studied as n-type semiconductors in organic electronics. d-nb.inforesearchgate.net
| Compound/Material | Application | Key Findings |
| 2-bromo-3-(methylamino)naphthalene-1,4-dione | Dye-Sensitized Solar Cell (DSSC) | Used as a photosensitizer with TiO₂ nanorod photoanodes, showing effective light harvesting. acs.orgacs.org |
| 2-hydroxy-3-nitronaphthalene-1,4-dione | Dye-Sensitized Solar Cell (DSSC) | Demonstrated as a photosensitizer with TiO₂, ZnO, and Nb₂O₅ photoanodes. nih.gov |
| Naphthalene diimides (NDIs) | Dye-Sensitized Solar Cell (DSSC) | Used as dyes, with efficiency influenced by electronic and structural characteristics. d-nb.info |
| Diphenyl-naphthopyran dyes | Photochromic Dye-Sensitized Solar Cell | Enables light-driven adjustable optical transmission and power conversion efficiency up to 4.17%. nih.gov |
| Naphthalene imides | p-type Dye-Sensitized Solar Cell | Act as efficient p-type sensitizers for NiO-based cells. rsc.org |
This table presents data for various naphthalene-dione and imide derivatives as specific data for this compound is not available.
Role in Color Chemistry and Utilization as Dye Intermediates
The naphthalene-1,2-dione moiety is a fundamental building block in the field of color chemistry, primarily due to its function as an electron-accepting unit in the design of push-pull chromophores. These chromophores are organic molecules characterized by an electron-donating group and an electron-accepting group, connected by a π-conjugated spacer. This architecture gives rise to an intramolecular charge transfer (ICT) band in their absorption spectra, which is crucial for their color properties.
Naphthalene-1,2-dione and its derivatives are effective electron acceptors. For instance, a series of push-pull chromophores have been developed using 1H-cyclopenta[b]naphthalene-1,3(2H)-dione, a related scaffold, as the electron-withdrawing group. oalib.comnih.gov These dyes exhibit significant solvatochromism, meaning their color changes with the polarity of the solvent, which is a hallmark of the polar nature of their excited state and their potential use in sensing applications. nih.gov
The extension of the π-conjugated system in the naphthalene-based acceptors compared to smaller aromatic systems like indane-1,3-dione leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectra of the resulting dyes. nih.gov This shift is highly desirable for tuning the color of the material and for applications requiring absorption in the visible or even near-infrared regions of the electromagnetic spectrum. For example, push-pull dyes based on 1H-cyclopenta[b]naphthalene-1,3-dione have demonstrated improved photoinitiating abilities for polymerization reactions when compared to their indane-1,3-dione counterparts, a direct result of their enhanced light absorption characteristics. mdpi.com
While specific studies on this compound as a dye intermediate are not extensively documented, its structural similarity to the broader class of naphthalene-1,2-diones suggests its potential in this area. The propyl group, being an alkyl group, would have a modest electronic effect but could influence the solubility and solid-state packing of the resulting dyes, which are critical parameters for their application in materials science.
Naphthoquinones, the larger class to which naphthalene-1,2-diones belong, are also used as raw materials in industrial dye production. researchgate.net Their reactivity allows for the introduction of various auxochromes (groups that modify the color) and other functionalities to create a diverse palette of colors.
Molecular Engineering and Functionalization Strategies for Enhanced Material Performance
The performance of materials based on naphthalene-1,2-dione scaffolds can be significantly enhanced through molecular engineering and targeted functionalization strategies. These strategies aim to modify the electronic properties, intermolecular interactions, and processability of the materials.
One of the key strategies involves the functionalization of the naphthalene core . Introducing different substituents onto the aromatic rings can modulate the electron-accepting strength of the dione (B5365651) moiety and influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). For example, the synthesis of 4-phenylamino-substituted naphthalene-1,2-dione derivatives has been explored for their antiproliferative activities, demonstrating that substitution at the C4 position is a viable strategy for tuning the molecule's properties. nih.gov Similarly, palladium-catalyzed oxidative annulation of 2-hydroxynaphthalene-1,4-diones with internal alkynes provides a route to diverse naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives, showcasing a method for extending the π-system and creating more complex, functional architectures. nih.gov
Another important approach is the modification of the imide groups in related naphthalene diimides (NDIs), which are structurally similar and widely studied. While not strictly naphthalene-1,2-diones, the principles of functionalization are transferable. Attaching different alkyl or aryl groups to the imide positions can control the solubility, self-assembly, and electronic properties of the resulting materials. acs.org
For the specific case of This compound , the propyl group at the C3 position represents a simple yet significant functionalization. This alkyl chain can enhance the solubility of the molecule in organic solvents, which is a crucial advantage for solution-based processing and fabrication of thin films for electronic devices. The propyl group can also influence the solid-state morphology by affecting the intermolecular packing, which in turn impacts charge transport and other solid-state properties.
Furthermore, the development of push-pull dyes based on naphthalene scaffolds highlights the effectiveness of combining a naphthalene-based acceptor with various electron-donating groups to fine-tune the optoelectronic properties. nih.govresearchgate.net This modular approach allows for the creation of a library of materials with tailored absorption and emission characteristics for applications such as organic photovoltaics and organic light-emitting diodes (OLEDs).
The synthesis of novel naphthoquinone derivatives through multi-component reactions also represents a powerful functionalization strategy. For instance, the reaction of 2-hydroxynaphthalene-1,4-dione with various aldehydes and amines can lead to a diverse range of functionalized products with potential applications in materials and medicinal chemistry. researchgate.netnih.gov These strategies underscore the versatility of the naphthalene-dione scaffold in creating functional materials with enhanced performance.
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Methodologies for Substituted Naphthalene-1,2-diones
Current synthetic routes to substituted naphthalene-1,2-diones, including the 3-propyl derivative, often face challenges such as low yields, the need for harsh reaction conditions, and the generation of significant waste. Future research is directed towards creating more sustainable and efficient synthetic strategies. A primary focus is on the direct, selective oxidation of substituted naphthalenes using environmentally benign oxidants and catalysts. The development of "one-pot" syntheses, where multiple reaction steps are combined into a single, streamlined process, is another promising avenue being explored to enhance efficiency and reduce waste.
Advanced Computational Studies for Precise Property Prediction and Complex Mechanistic Insight
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like 3-propylnaphthalene-1,2-dione. Advanced computational methods, such as Density Functional Theory (DFT), are being employed to accurately forecast electronic structures, spectroscopic data, and redox potentials. These theoretical insights are crucial for understanding the fundamental behavior of these compounds and for guiding the design of new derivatives with tailored properties. Furthermore, computational studies are instrumental in unraveling complex reaction mechanisms, providing a molecular-level view of chemical transformations that is often difficult to obtain through experimental means alone.
Exploration of this compound and Its Derivatives in Emerging Material Technologies
The unique electronic properties of the naphthalene-1,2-dione core make it an attractive building block for novel materials. Researchers are investigating the potential of this compound and its analogs in various technological applications. A significant area of interest is their use as organic electrode materials in rechargeable batteries, where their ability to undergo reversible redox reactions could lead to high-capacity energy storage devices. Additionally, their semiconductor properties are being explored for applications in organic electronics, such as in transistors and light-emitting diodes. The versatility of the naphthalene-1,2-dione structure allows for chemical modifications to fine-tune its properties for specific material functions.
Elucidation of Intricate Mechanistic Pathways in Interfacial and Heterogeneous Chemical Systems
The behavior of this compound at the interface between different phases, such as on the surface of a catalyst or in environmental systems, is a complex and critical area of study. Understanding these interfacial reaction mechanisms is key to unlocking their potential in applications like heterogeneous catalysis and for assessing their environmental fate and impact. Future research will focus on employing sophisticated surface-sensitive analytical techniques and advanced computational modeling to unravel the intricate chemical pathways that govern the reactivity of these compounds in complex, real-world systems. This knowledge will be vital for designing more effective catalysts and for predicting the environmental behavior of this class of compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Propylnaphthalene-1,2-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, naphthol derivatives (e.g., 1-naphthol) can react with propylating agents (e.g., propargyl bromide) in the presence of a base like K₂CO₃ in DMF. Reaction optimization includes varying solvent polarity, temperature (room temperature vs. reflux), and stoichiometric ratios of reagents to minimize side products . Post-synthesis purification via column chromatography or recrystallization in solvents like ethyl acetate/n-hexane mixtures is critical to isolate the pure compound.
Q. How can researchers validate the structural identity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Identify characteristic carbonyl (C=O) stretching vibrations near 1650–1750 cm⁻¹ and aromatic C-H bonds .
- NMR Spectroscopy : Confirm proton environments (e.g., propyl chain integration at δ 0.8–1.5 ppm for CH₃ and δ 1.5–2.0 ppm for CH₂ groups) and aromatic proton coupling patterns .
- HPLC or GC-MS : Quantify purity by comparing retention times with standards and detecting impurities at thresholds <1% .
Advanced Research Questions
Q. What experimental designs are recommended to assess the systemic toxicity of this compound in mammalian models?
- Methodological Answer : Follow ATSDR guidelines for naphthalene derivatives:
- Exposure Routes : Test inhalation, oral, and dermal administration at subacute (14-day) and subchronic (90-day) durations .
- Endpoints : Monitor systemic effects (hepatic, renal, respiratory) via histopathology, serum biomarkers (e.g., ALT for liver damage), and oxidative stress markers (e.g., glutathione depletion) .
- Controls : Include vehicle-only controls and positive controls (e.g., known hepatotoxins) to validate assay sensitivity .
Q. How should researchers address contradictions in existing data regarding the metabolic pathways of this compound?
- Methodological Answer :
- In Vitro Metabolism Studies : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation, epoxidation) via LC-HRMS .
- Isotope Labeling : Track metabolic fates using ¹⁴C-labeled compounds in in vivo models to resolve discrepancies in bioactivation pathways .
- Computational Modeling : Apply QSAR models to predict cytochrome P450 interactions and prioritize experimental validation of high-risk metabolites .
Q. What methodologies are suitable for evaluating the environmental persistence and bioaccumulation potential of this compound?
- Methodological Answer :
- Persistence Testing : Conduct OECD 301 biodegradation assays under aerobic/anaerobic conditions to measure half-life in soil/water matrices .
- Bioaccumulation Factor (BAF) : Use freshwater organisms (e.g., Daphnia magna) to determine BAF via steady-state concentration ratios in tissue vs. water .
- QSAR Models : Estimate log Kow values to predict lipid solubility and potential for biomagnification in food chains .
Data Contradiction Analysis Framework
- Case Example : Conflicting reports on hepatotoxicity may arise from species-specific metabolic differences (e.g., human vs. rodent CYP450 isoforms). Resolve by:
Key Data Gaps Identified
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
